5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-9(6-4-8)10-7-12(2,11(14)15)16-13-10/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLDOMZBSISNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkene Cycloaddition
The [3+2] cycloaddition between nitrile oxides and alkenes is a classical method for constructing isoxazoline (dihydroisoxazole) frameworks. For 5-methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid, a nitrile oxide bearing the p-tolyl group could react with a methyl-substituted dipolarophile, such as methyl acrylate, followed by oxidation to introduce the carboxylic acid.
Proposed Mechanism :
-
Nitrile Oxide Generation :
p-Tolylhydroxamic acid chloride is treated with a base (e.g., triethylamine) to generate the reactive nitrile oxide intermediate. -
Cycloaddition :
The nitrile oxide reacts with methyl acrylate in a regioselective [3+2] cycloaddition, forming the 4,5-dihydroisoxazole ring with a methyl ester at position 5. -
Ester Hydrolysis :
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.
Challenges :
-
Ensuring regioselectivity to position the methyl and p-tolyl groups correctly.
-
Avoiding dimerization of the nitrile oxide.
Hydroxylamine-Mediated Cyclization
Hydroxylamine derivatives can condense with β-keto esters to form dihydroisoxazoles. This method is exemplified in the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives.
Proposed Synthesis :
-
β-Keto Ester Preparation :
Ethyl 3-(p-tolyl)-3-oxopropanoate is synthesized via Claisen condensation between p-tolyl acetyl chloride and ethyl malonate. -
Cyclization with Hydroxylamine :
Reacting the β-keto ester with hydroxylamine sulfate in the presence of sodium acetate forms the dihydroisoxazole ring. -
Oxidation and Hydrolysis :
The ester is oxidized (if necessary) and hydrolyzed to the carboxylic acid.
Key Parameters :
-
Temperature control (−20°C to 10°C) to minimize by-products.
-
Use of hydroxylamine sulfate instead of hydrochloride to reduce impurities.
Functional Group Introduction and Modification
Direct Carboxylic Acid Incorporation
Introducing the carboxylic acid group early in the synthesis ensures compatibility with subsequent steps. For example, starting with a pre-functionalized β-keto acid:
-
Synthesis of p-Tolyl β-Keto Acid :
p-Tolylacetic acid is condensed with oxalyl chloride to form the β-keto acid chloride, which is then esterified. -
Cyclization and Hydrolysis :
The ester undergoes hydroxylamine-mediated cyclization, followed by hydrolysis.
Advantages :
-
Avoids post-cyclization oxidation steps.
-
Higher yields due to stable intermediates.
Post-Cyclization Oxidation
If the carboxylic acid is introduced post-cyclization, a methyl group at position 5 can be oxidized:
-
Synthesis of 5-Methyl Dihydroisoxazole :
Using methods from Patent WO2006038657A1, dibromoformoxime is reacted with a methyl-substituted alkene (e.g., 2-methylpropene) to form the 5-methyl dihydroisoxazole. -
Oxidation with KMnO₄ or CrO₃ :
The methyl group is oxidized to a carboxylic acid under strong acidic or basic conditions.
Limitations :
-
Risk of over-oxidation or ring degradation.
-
Requires careful stoichiometric control.
Reaction Optimization and By-Product Mitigation
Solvent and Base Selection
Data from Patent WO2006038657A1 highlight the impact of solvents and bases on yield:
| Solvent | Base | Yield (%) | By-Products (%) |
|---|---|---|---|
| Methyl isobutyl ketone | K₂CO₃ | 91.2 | <1.0 |
| Toluene | NaOH | 85.4 | 2.3 |
| Ethyl acetate | Triethylamine | 78.9 | 4.1 |
Key Findings :
Temperature and Additive Effects
-
Low-Temperature Cycling : Maintaining reactions at 0–20°C reduces side reactions (e.g., ring opening).
-
Additives : Polyethylene glycol (PEG-300) enhances phase transfer in biphasic systems, improving yield by 15–20%.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Nitrile Oxide Cycloaddition | p-Tolylhydroxamic acid, methyl acrylate | ~65 | High | Moderate |
| Hydroxylamine Cyclization | p-Tolyl β-keto ester | ~85 | Moderate | High |
| Post-Cyclization Oxidation | 5-Methyl dihydroisoxazole | ~70 | Low | Low |
Recommendations :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the isoxazole ring can yield various derivatives, including dihydroisoxazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of p-tolyl carboxylic acid derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of substituted p-tolyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- Neurological Applications
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The p-tolyl group in the target compound can be replaced with other aromatic substituents, leading to distinct physicochemical and biological properties:
Key Observations :
Modifications to the Isoxazole Core
The dihydroisoxazole ring can be altered to a fully unsaturated isoxazole or functionalized with additional groups:
Key Observations :
- Dihydroisoxazole derivatives (e.g., target compound) exhibit conformational flexibility, enabling hydrogen-bond-driven crystal packing .
- Unsaturated isoxazoles (e.g., ) are rigid and serve as acrylate synthons in stereoselective reactions, with substituents influencing product ratios (e.g., 260a-d isomers) .
Research Findings and Data
Spectral and Analytical Data
Biological Activity
5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 1326815-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- Structural Characteristics : The compound features a dihydroisoxazole ring, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of isoxazole compounds often exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases . The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging.
Enzyme Inhibition
Isoxazole derivatives have been studied for their potential as enzyme inhibitors. Specifically, compounds related to this compound have shown moderate inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout . The IC50 values for related compounds suggest that they can effectively inhibit this enzyme, thus providing a therapeutic avenue for managing hyperuricemia.
Antiproliferative Activity
Preliminary studies have indicated that isoxazole derivatives may possess antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities have been tested against pancreatic cancer cells, showing IC50 values in the nanomolar range . This suggests that this compound could also exhibit similar anticancer properties.
Study on Antioxidant Properties
In a study published in the Journal of Medicinal Chemistry, a series of isoxazole derivatives were synthesized and evaluated for their antioxidant activity. The findings indicated that certain modifications to the isoxazole ring significantly increased the scavenging ability against DPPH radicals . This suggests that this compound could be optimized for enhanced antioxidant activity.
Inhibition of Xanthine Oxidase
A comparative analysis of various isoxazole derivatives demonstrated that specific substitutions could lead to improved xanthine oxidase inhibition. For instance, one derivative displayed an IC50 value of 8.1 µM compared to febuxostat (a standard drug), indicating a potential role for this compound in managing gout .
Data Summary
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer : Rodent models (Sprague-Dawley rats) are standard. Administer the compound intravenously (1–5 mg/kg) and collect plasma samples at 5, 15, 30, 60, and 120 minutes. LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronide conjugates). Tissue distribution studies require organ homogenization and extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
